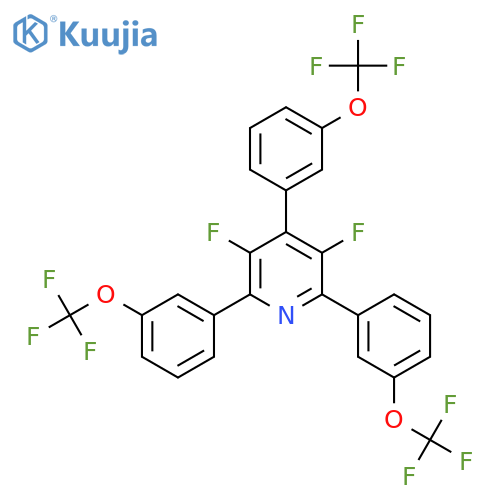

Cas no 1261764-02-6 (3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine)

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine

-

- インチ: 1S/C26H12F11NO3/c27-20-19(13-4-1-7-16(10-13)39-24(29,30)31)21(28)23(15-6-3-9-18(12-15)41-26(35,36)37)38-22(20)14-5-2-8-17(11-14)40-25(32,33)34/h1-12H

- InChIKey: BEWYBEIPAMABQR-UHFFFAOYSA-N

- SMILES: FC1C(C2C=CC=C(C=2)OC(F)(F)F)=NC(C2C=CC=C(C=2)OC(F)(F)F)=C(C=1C1C=CC=C(C=1)OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 15

- 重原子数量: 41

- 回転可能化学結合数: 6

- 複雑さ: 791

- トポロジー分子極性表面積: 40.6

- XLogP3: 9.5

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023026992-250mg |

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine |

1261764-02-6 | 97% | 250mg |

$680.00 | 2022-03-01 | |

| Alichem | A023026992-1g |

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine |

1261764-02-6 | 97% | 1g |

$1,797.60 | 2022-03-01 | |

| Alichem | A023026992-500mg |

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine |

1261764-02-6 | 97% | 500mg |

$960.40 | 2022-03-01 |

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

6. Back matter

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridineに関する追加情報

3,5-Difluoro-2,4,6-Tris(3-(Trifluoromethoxy)Phenyl)Pyridine: A Comprehensive Overview

The compound with CAS No. 1261764-02-6, known as 3,5-Difluoro-2,4,6-Tris(3-(Trifluoromethoxy)Phenyl)Pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and electronic devices. The molecule consists of a pyridine ring substituted with trifluoromethoxy phenyl groups at positions 2, 4, and 6, along with fluoro groups at positions 3 and 5. This combination of substituents imparts distinctive electronic and structural properties to the molecule.

Recent studies have highlighted the importance of fluorinated pyridine derivatives in the development of high-performance materials. The presence of trifluoromethoxy groups significantly enhances the electron-withdrawing effects on the pyridine ring, making this compound a promising candidate for applications in optoelectronics and organic light-emitting diodes (OLEDs). Researchers have demonstrated that such substitutions can improve the stability and efficiency of OLEDs by optimizing charge transport properties.

The synthesis of 3,5-Difluoro-2,4,6-Tris(3-(Trifluoromethoxy)Phenyl)Pyridine involves a multi-step process that typically includes nucleophilic aromatic substitution and subsequent fluorination steps. The use of trifluoromethoxy phenyl groups introduces steric hindrance around the pyridine ring, which can influence the molecule's solubility and crystallinity. These properties are crucial for its integration into thin-film transistor (TFT) applications, where high mobility and stability are required.

One of the most exciting developments involving this compound is its role in electron-deficient aromatic systems. Such systems are essential components in modern electronic devices due to their ability to facilitate efficient charge transfer processes. Recent research has shown that incorporating trifluoromethoxy substituents into aromatic systems can significantly enhance their electron-deficient character without compromising their thermal stability. This makes 3,5-Difluoro-2,4,6-Tris(3-(Trifluoromethoxy)Phenyl)Pyridine a valuable building block for constructing advanced functional materials.

In addition to its electronic properties, this compound exhibits interesting photophysical characteristics. Studies have revealed that the combination of fluorinated substituents and trifluoromethoxy groups leads to strong absorption bands in the visible spectrum. This property makes it a potential candidate for use in solar cells and other photovoltaic devices where light absorption efficiency is critical.

The development of fluorinated aromatic compounds like this one has also opened new avenues for drug discovery. The unique electronic environment created by the trifluoromethoxy groups can influence molecular interactions with biological targets. While research in this area is still in its early stages, preliminary findings suggest that this compound could serve as a lead structure for designing novel therapeutic agents.

From an environmental perspective, understanding the degradation pathways of such compounds is essential for assessing their sustainability. Recent investigations have focused on determining how trifluoromethoxy-substituted pyridines degrade under various conditions. These studies aim to ensure that their use does not pose long-term risks to ecosystems or human health.

In conclusion, 3,5-Difluoro-2,4,6-Tris(3-(Trifluoromethoxy)Phenyl)Pyridine represents a cutting-edge advancement in organic chemistry with diverse potential applications across multiple disciplines. Its unique structure and properties make it a valuable tool for researchers working on next-generation materials and technologies.

1261764-02-6 (3,5-Difluoro-2,4,6-tris(3-(trifluoromethoxy)phenyl)pyridine) Related Products

- 13618-88-7(5,6,7,8-tetrahydroindolizine)

- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)

- 120877-65-8(3-(2-isocyanatoethyl)pyridine)

- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)

- 51073-13-3((3,5-Dibromo-4-methoxyphenyl)-(2-ethylbenzofuran-3-yl)methanone)

- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)

- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)

- 869071-49-8(N-{3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-2-(morpholin-4-yl)ethylethanediamide)

- 20576-82-3(Mono-tert-Butyl Terephthalate)